Cas no 13880-55-2 ((dimethylamino)(phenyl)methyldimethylamine)
13880-55-2 structure
Product Name:(dimethylamino)(phenyl)methyldimethylamine
Número CAS:13880-55-2
MF:C11H18N2
Megavatios:178.274022579193
MDL:MFCD00956639
CID:119998
PubChem ID:584143
Update Time:2025-04-18
(dimethylamino)(phenyl)methyldimethylamine Propiedades químicas y físicas
Nombre e identificación
-
- N,N,N',N'-Tetramethyl-1-phenylmethanediamine
- Methanediamine,N,N,N',N'-tetramethyl-1-phenyl-
- N,N,N,N-TETRAMETHYL-1-PHENYLMETHANEDIAMINE
- < bis(thiazol-2-ylamino)methyl> benzene
- Benzylidendicarbamidsaeure-diaethylester
- N,N,N'N'-Tetramethylben
- N,N'-Benzyliden-bis(2-aminothiazol)
- N,N'-Benzylidenbis(ethylcarbamat)
- N,N'-benzylidene-bis-carbamic acid diethyl ester
- N,N'-benzylidenebisdimethylamine
- N,N'-Bis-thiazol-2-yl-benzylidendiamin
- N,N'-bis-thiazol-2-yl-benzylidenediamine
- tetra-N-methyl-benzylidenediamine
- tetra-N-methyl-C-phenyl-methanediamine
- (dimethylamino)(phenyl)methyldimethylamine
- AWQIHVZFQSNHCZ-UHFFFAOYSA-
- N,N,N,N-Tetramethyl(phenyl)methanediamine
- Z223458152
- Benzenemethanamine, N,N-dimethyl-.alpha.-(dimethylamino)-
- CS-0300179
- N,N,N',N'-tetramethyl-C-phenylmethanediamine
- SCHEMBL516024
- [(DIMETHYLAMINO)(PHENYL)METHYL]DIMETHYLAMINE
- InChI=1/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3
- N,N,N', N'-tetramethyl-C-phenylmethanediamine
- Methanediamine, N,N,N',N'-tetramethyl-1-phenyl-
- 13880-55-2
- EN300-26463
- N,N,N,N-Tetramethyl(phenyl)methanediamine #
-
- MDL: MFCD00956639
- Renchi: 1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3
- Clave inchi: AWQIHVZFQSNHCZ-UHFFFAOYSA-N
- Sonrisas: N(C)(C)C(C1C=CC=CC=1)N(C)C
Atributos calculados
- Calidad precisa: 178.14714
- Masa isotópica única: 178.146998583g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 129
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 6.5Ų
Propiedades experimentales
- Denso: 0.953
- Punto de ebullición: 194.9°Cat760mmHg
- Punto de inflamación: 62.4°C
- índice de refracción: 1.523
- PSA: 6.48
(dimethylamino)(phenyl)methyldimethylamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26463-0.05g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 0.05g |
$42.0 | 2024-06-18 | |
| Enamine | EN300-26463-0.1g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 0.1g |
$66.0 | 2024-06-18 | |
| Enamine | EN300-26463-0.25g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 0.25g |
$92.0 | 2024-06-18 | |
| Enamine | EN300-26463-0.5g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 0.5g |
$175.0 | 2024-06-18 | |
| Enamine | EN300-26463-1.0g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 1.0g |
$256.0 | 2024-06-18 | |
| Enamine | EN300-26463-2.5g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 2.5g |
$503.0 | 2024-06-18 | |
| Enamine | EN300-26463-5.0g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 5.0g |
$743.0 | 2024-06-18 | |
| Enamine | EN300-26463-10.0g |
[(dimethylamino)(phenyl)methyl]dimethylamine |
13880-55-2 | 95% | 10.0g |
$1101.0 | 2024-06-18 | |
| 1PlusChem | 1P001A2P-50mg |
Methanediamine, N,N,N',N'-tetramethyl-1-phenyl- |
13880-55-2 | 90% | 50mg |
$111.00 | 2023-12-22 | |
| 1PlusChem | 1P001A2P-100mg |
Methanediamine, N,N,N',N'-tetramethyl-1-phenyl- |
13880-55-2 | 90% | 100mg |
$140.00 | 2023-12-22 |
(dimethylamino)(phenyl)methyldimethylamine Literatura relevante
-
Zhou Zhou,Jin-Tao Yu,Yongnan Zhou,Yan Jiang,Jiang Cheng Org. Chem. Front. 2017 4 413
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